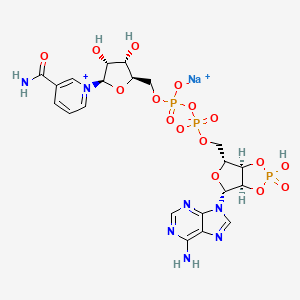

(2S,3R,4R)-2-amino-3,4,6-trihydroxyhexanal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of analogues and derivatives related to "(2S,3R,4R)-2-amino-3,4,6-trihydroxyhexanal" involves sophisticated organic synthesis techniques. For example, the stereoselective synthesis of (2S,3R)-α-hydroxy-β-amino acids (AHBAs) demonstrates the complexity and precision required in generating structurally related compounds. These methods typically involve catalyzed reactions and careful control of reaction conditions to achieve the desired stereochemistry (Deshmukh & Talukdar, 2014).

Molecular Structure Analysis

The detailed molecular structure of compounds similar to "(2S,3R,4R)-2-amino-3,4,6-trihydroxyhexanal" is often determined using techniques like NMR, X-ray crystallography, and circular dichroism. These methods provide insights into the conformational preferences of the molecule and its stereochemical configuration, essential for understanding its chemical behavior and reactivity (Porter et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of "(2S,3R,4R)-2-amino-3,4,6-trihydroxyhexanal" and its derivatives is influenced by its functional groups and stereochemistry. These compounds participate in various bioorthogonal reactions, showcasing their versatility in chemical synthesis and modification. The presence of amino and hydroxy groups allows for selective reactions, including transformations and conjugations essential for developing more complex molecules (Forbes et al., 2016).

Physical Properties Analysis

The physical properties of "(2S,3R,4R)-2-amino-3,4,6-trihydroxyhexanal" derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical application in scientific research. These properties are often characterized through empirical studies, which provide a basis for understanding the material's behavior under different conditions and its suitability for various applications (Tressler & Zondlo, 2014).

Chemical Properties Analysis

The chemical properties of "(2S,3R,4R)-2-amino-3,4,6-trihydroxyhexanal" include its reactivity with other chemicals, stability under various conditions, and the nature of its chemical bonds. Understanding these properties is essential for manipulating the compound in laboratory settings and predicting its behavior in complex reactions. Studies on similar compounds highlight the importance of stereochemistry in determining reactivity and interaction with other molecules (Kirihata et al., 1995).

Wissenschaftliche Forschungsanwendungen

Synthesis of Cyclic Peptides

One study focused on the synthesis of ulongamides A-F, beta-amino acid-containing cyclic depsipeptides, from marine cyanobacteria, highlighting the stereochemistry of the beta-amino acid moiety and its impact on cytotoxic activity (Luesch et al., 2002). Another research effort synthesized perfluoro-tert-butyl 4-hydroxyproline to study its conformational preferences and potential use in probes and medicinal chemistry (Tressler & Zondlo, 2014).

Magnetic Nanocatalysts

The development of amino glucose-functionalized silica-coated NiFe2O4 nanoparticles for the synthesis of novel 3-pyrazolyl-4H-1,2,4-triazoles showcases an eco-friendly procedure with significant potential for green chemistry applications (Nikpassand & Jafari Farshami, 2020).

Therapeutic Applications

Research into the effects of synthetic and natural analogues of 4-hydroxyisoleucine on insulin secretion has provided insights into its structural requirements and potential therapeutic applications for diabetes (Broca et al., 2000). Additionally, the synthesis of enantiopure methyl (1S,2S,3R,4S,5R)-2-amino-3,4,5-trihydroxycyclopentanecarboxylate, based on a novel strategy for transforming nitrohexofuranoses into cyclopentylamines, presents a significant advancement for the synthesis of cyclic amino acid derivatives (Fernandez et al., 2008).

Safety And Hazards

Eigenschaften

IUPAC Name |

(2S,3R,4R)-2-amino-3,4,6-trihydroxyhexanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c7-4(3-9)6(11)5(10)1-2-8/h3-6,8,10-11H,1-2,7H2/t4-,5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDHRDQRQUAZDW-HSUXUTPPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(C(C=O)N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)[C@H]([C@@H]([C@@H](C=O)N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R,4R)-2-amino-3,4,6-trihydroxyhexanal | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5S,6S)-5-[(1S)-1-acetyloxyethyl]-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1139574.png)

![3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate](/img/structure/B1139580.png)